Diethyl 2-(but-3-en-1-yl)butanedioate
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Overview
Description
Diethyl 2-(but-3-en-1-yl)butanedioate is an organic compound with the molecular formula C11H18O4. It is a diester derivative of butanedioic acid, featuring a but-3-en-1-yl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(but-3-en-1-yl)butanedioate can be synthesized through several methods. One common approach involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the alkylation of diethyl malonate with but-3-en-1-yl bromide in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(but-3-en-1-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2-(but-3-en-1-yl)butanedioic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The allylic position in the but-3-en-1-yl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of ester groups.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions at the allylic position.
Major Products
Oxidation: Diethyl 2-(but-3-en-1-yl)butanedioic acid.
Reduction: Diethyl 2-(but-3-en-1-yl)butanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(but-3-en-1-yl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-(but-3-en-1-yl)butanedioate involves its reactivity at the ester and allylic positions. The ester groups can undergo hydrolysis to form carboxylic acids, while the allylic position can participate in various substitution and addition reactions. These reactions are facilitated by the electronic and steric properties of the molecule, which influence its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-butenedioate: Similar in structure but lacks the but-3-en-1-yl group.
Diethyl 2,3-diisopropylsuccinate: Features different alkyl substituents on the butanedioate backbone.
Diethyl 2-hydroxy-3-methylbutanedioate: Contains a hydroxyl group instead of the allylic substituent.
Uniqueness
Diethyl 2-(but-3-en-1-yl)butanedioate is unique due to the presence of the but-3-en-1-yl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
917955-72-7 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
diethyl 2-but-3-enylbutanedioate |
InChI |
InChI=1S/C12H20O4/c1-4-7-8-10(12(14)16-6-3)9-11(13)15-5-2/h4,10H,1,5-9H2,2-3H3 |
InChI Key |
YFMOCVWGCJKZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CCC=C)C(=O)OCC |
Origin of Product |
United States |
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